molecular formula C17H25NO2 B4738760 3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine

3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine

Cat. No. B4738760
M. Wt: 275.4 g/mol
InChI Key: IDSXSDKKHIFZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine, commonly known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. DMPP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

DMPP activates nAChRs by binding to the receptor's agonist-binding site, which results in the opening of the ion channel and the influx of cations into the cell. This process leads to depolarization of the cell membrane and the initiation of an action potential. DMPP has been shown to have a high affinity for alpha7 nAChRs, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. DMPP has been used to study the effects of nAChR activation on synaptic plasticity, learning, and memory. DMPP has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its high potency and selectivity for nAChRs, its ability to activate both central and peripheral nAChRs, and its relatively low toxicity. However, DMPP has some limitations, including its short half-life and the potential for desensitization of nAChRs with prolonged exposure.

Future Directions

DMPP has the potential for various future applications in scientific research, including the development of new drugs for the treatment of neurological and psychiatric disorders, the study of the role of nAChRs in cancer and immune system function, and the development of new tools for the modulation of nAChR activity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMPP.

Scientific Research Applications

DMPP has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. DMPP has been used to study the function and regulation of nAChRs, as well as their role in various physiological and pathological processes.

properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-12-5-7-16(8-6-12)20-15(4)17(19)18-10-13(2)9-14(3)11-18/h5-8,13-15H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSXSDKKHIFZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(C)OC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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